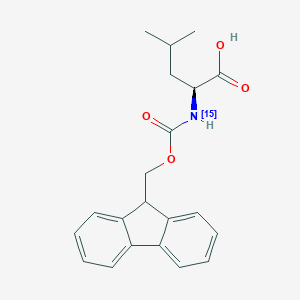

Fmoc-Leu-OH-15N

描述

N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N: is a labeled amino acid derivative used in peptide synthesis. The compound is isotopically labeled with nitrogen-15, which makes it valuable for nuclear magnetic resonance (NMR) studies and other analytical techniques. The presence of the fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection during peptide synthesis, making it a crucial reagent in the field of biochemistry and molecular biology .

科学研究应用

Chemistry: N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N is used in the synthesis of isotopically labeled peptides for structural studies using NMR spectroscopy. The nitrogen-15 label provides valuable information about the peptide’s structure and dynamics .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The labeled peptides can be incorporated into proteins to investigate their function and interactions .

Medicine: In medical research, N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N is used to develop peptide-based drugs. The isotopic label helps in tracking the drug’s distribution and metabolism in the body .

Industry: In the pharmaceutical industry, this compound is used in the development and production of peptide therapeutics. It is also used in quality control to ensure the purity and consistency of peptide products .

作用机制

Target of Action

N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N, also known as Fmoc-Leu-OH-15N, is primarily used in peptide synthesis . It is a labeled form of L-Leucine, an essential α-amino acid for humans . The primary targets of this compound are the proteins that require leucine for their synthesis.

Mode of Action

This compound is used as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) .

Biochemical Pathways

The incorporation of this compound into peptide sequences is a crucial step in the synthesis of peptides. This process is part of the larger biochemical pathway of protein synthesis. The specific role of this compound is to protect the amine group during the peptide bond formation, preventing unwanted side reactions .

Result of Action

The use of this compound in peptide synthesis results in the successful incorporation of the leucine amino acid into the growing peptide chain. This is a crucial step in the synthesis of proteins, which play a myriad of roles in biological systems, from catalyzing biochemical reactions to providing structural support in cells .

Action Environment

The action of this compound is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of Fmoc removal and peptide bond formation . Therefore, precise control of these environmental factors is crucial for the successful use of this compound in peptide synthesis.

生化分析

Biochemical Properties

Fmoc-Leu-OH-15N plays a crucial role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N typically involves the following steps:

Fmoc Protection: The amino group of L-leucine-15N is protected using 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of L-leucine-15N are reacted with 9-fluorenylmethoxycarbonyl chloride under controlled conditions.

化学反应分析

Types of Reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group of L-leucine-15N.

Coupling Reactions: The free amino group can undergo coupling reactions with other protected amino acids to form peptides.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Major Products:

Deprotected Amino Acid: Removal of the Fmoc group yields L-leucine-15N.

Peptides: Coupling reactions result in the formation of peptides containing L-leucine-15N.

相似化合物的比较

N-(9-Fluorenylmethoxycarbonyl)-L-leucine-13C,15N: This compound is labeled with both carbon-13 and nitrogen-15, providing additional isotopic information for NMR studies.

N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N: Similar to N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N, but with valine as the amino acid.

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N: This compound uses phenylalanine instead of leucine, offering different structural and functional properties.

Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N is unique due to its specific isotopic labeling with nitrogen-15, which provides valuable insights in NMR studies. Its use in peptide synthesis and the ability to selectively deprotect the Fmoc group make it a versatile and essential reagent in various fields of research .

生物活性

Overview

Fmoc-Leu-OH-15N, or N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N, is a derivative of the amino acid leucine that is isotopically labeled with nitrogen-15. This compound is primarily utilized in peptide synthesis and plays a significant role in various biochemical pathways, particularly in the study of protein interactions and enzyme mechanisms. Its unique properties make it valuable for applications in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Target of Action : this compound serves as a temporary protecting group for the amine at the N-terminus during Solid Phase Peptide Synthesis (SPPS). This protection prevents unwanted side reactions during peptide bond formation, allowing for the selective attachment of other amino acids.

Mode of Action : The Fmoc group can be removed using a base such as piperidine, yielding the free amino group of L-leucine-15N, which can then participate in coupling reactions to form peptides. The incorporation of this compound into peptide sequences is crucial for synthesizing biologically active peptides that can modulate physiological processes.

This compound interacts with various enzymes and proteins, influencing cellular functions such as:

- Cell Signaling Pathways : It may alter signaling cascades by modifying protein interactions.

- Gene Expression : The compound can induce changes in gene expression profiles through its interactions with transcription factors.

- Cellular Metabolism : It affects metabolic pathways by modulating enzyme activities.

Research Findings

Recent studies highlight the biological activity of this compound in various contexts:

-

Protein Labeling for NMR Studies :

- This compound is extensively used to create isotopically labeled proteins for NMR spectroscopy, allowing researchers to study protein structure and dynamics with high precision.

- Peptide Synthesis Applications :

-

Cellular Effects :

- In laboratory settings, the compound's effects on cellular processes are complex and multifaceted. For instance, it has been observed to influence cell function and viability depending on its concentration and exposure duration.

Case Study 1: Protein Interaction Studies

A study utilized this compound to investigate the binding affinities of various peptides to target proteins. The isotopic labeling allowed for detailed analysis via NMR spectroscopy, revealing critical insights into the dynamics of protein-ligand interactions.

Case Study 2: Enzyme Mechanism Elucidation

Research involving this compound demonstrated its role in elucidating enzyme mechanisms by providing a means to track changes in enzyme conformation upon substrate binding. This was particularly useful in understanding allosteric regulation mechanisms.

Dosage Effects and Stability

The effects of this compound can vary significantly based on dosage:

- Low Doses : Typically promote favorable interactions and cellular responses.

- High Doses : Can lead to toxicity or adverse effects due to excessive interference with normal cellular functions.

Temporal effects also play a crucial role; stability and degradation rates can influence experimental outcomes over time.

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i22+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-VIKCBUFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583866 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200937-57-1 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。